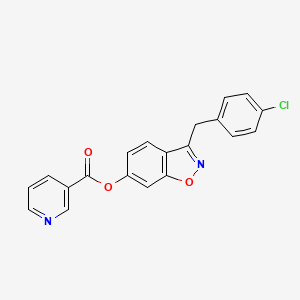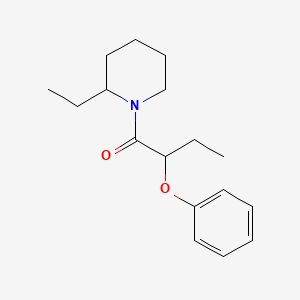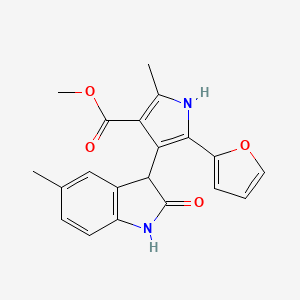
3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that features a benzisoxazole ring fused with a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multiple steps:
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzisoxazole ring is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like AlCl₃.
Nicotinate Ester Formation: The final step involves esterification of the benzisoxazole derivative with nicotinic acid under dehydrating conditions, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO₄ or H₂O₂, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like LiAlH₄ or NaBH₄ can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like NH₃ or RSH in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisoxazole ring can engage in π-π interactions with aromatic residues in proteins, while the nicotinate moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-1,2-benzisoxazole
- 1,2-Benzisoxazol-3-yl nicotinate
- 4-Chlorobenzyl nicotinate
Uniqueness
3-(4-Chlorobenzyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzisoxazole and nicotinate moieties allows for a diverse range of interactions and reactivities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13ClN2O3 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-5-3-13(4-6-15)10-18-17-8-7-16(11-19(17)26-23-18)25-20(24)14-2-1-9-22-12-14/h1-9,11-12H,10H2 |
InChI Key |
RIXMLPPGXSZMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dipropylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168294.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B11168306.png)
![N-[2-chloro-5-methoxy-4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11168313.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11168320.png)
![Ethyl 2-[2-(4-chlorophenoxy)-2-methylpropanamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11168323.png)
![ethyl [N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]formate](/img/structure/B11168331.png)
![4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone](/img/structure/B11168332.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11168341.png)
![2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11168345.png)
![(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11168349.png)
